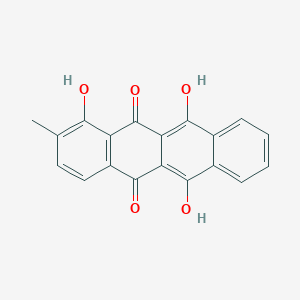
1,6,11-trihydroxy-2-methyltetracene-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6,11-Trihydroxy-2-methyltetracene-5,12-dione is a tetracene derivative known for its significant biological activities, particularly in the field of anticancer research. This compound is characterized by its tetracyclic structure with multiple hydroxyl groups, which contribute to its reactivity and biological interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,6,11-trihydroxy-2-methyltetracene-5,12-dione typically involves multi-step organic reactions starting from simpler aromatic compounds. One common approach includes the cyclization of appropriate precursors under controlled conditions to form the tetracene core, followed by selective hydroxylation and methylation steps .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using catalysts to increase yield, and employing purification techniques such as crystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,6,11-Trihydroxy-2-methyltetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include acidic or basic catalysts, depending on the desired substitution.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted tetracene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The compound exerts its effects primarily through interactions with DNA and proteins. It can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can inhibit key enzymes involved in cell proliferation, further contributing to its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Tetracenomycin B1: Another tetracene derivative with similar biological activities.
4,6,11-Trihydroxy-9-propyltetracene-5,12-dione: Known for its cytotoxic effects against cancer cell lines
Uniqueness: 1,6,11-Trihydroxy-2-methyltetracene-5,12-dione is unique due to its specific hydroxylation pattern and methyl group, which contribute to its distinct reactivity and biological interactions. Its ability to intercalate into DNA and inhibit key enzymes makes it a promising candidate for anticancer research .
Eigenschaften
Molekularformel |
C19H12O5 |
|---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
1,6,11-trihydroxy-2-methyltetracene-5,12-dione |
InChI |
InChI=1S/C19H12O5/c1-8-6-7-11-12(15(8)20)19(24)14-13(18(11)23)16(21)9-4-2-3-5-10(9)17(14)22/h2-7,20-22H,1H3 |
InChI-Schlüssel |
IQULEQCYXGXJIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C4=CC=CC=C4C(=C3C2=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B14397383.png)

![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl](diphenyl)phosphane](/img/structure/B14397395.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide](/img/structure/B14397402.png)
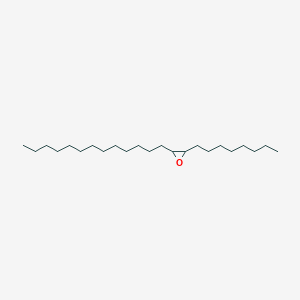
diphenyl-](/img/structure/B14397419.png)
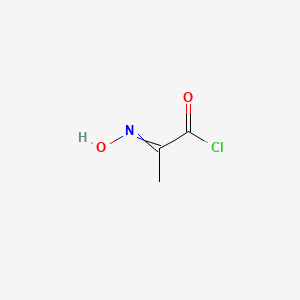
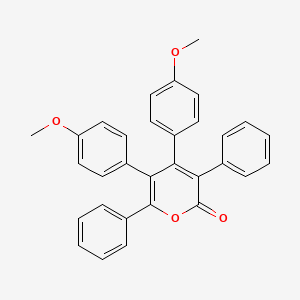


![1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione](/img/structure/B14397471.png)
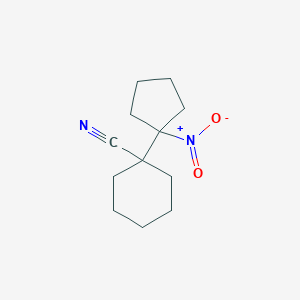
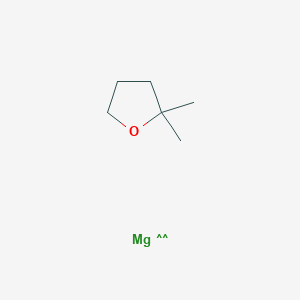
![1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide](/img/structure/B14397486.png)
